molecular formula C4H6N2S3 B1597917 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione CAS No. 29220-04-0

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

Cat. No.: B1597917
CAS No.: 29220-04-0
M. Wt: 178.3 g/mol
InChI Key: IDRNGWAVAQNFSE-UHFFFAOYSA-N
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Description

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is a useful research compound. Its molecular formula is C4H6N2S3 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of phosphorothioate oligonucleotides , suggesting that its targets could be related to nucleic acid structures or processes.

Mode of Action

The mode of action of 3-Dimethylamino-1,2,4-dithiazole-5-thione involves a nucleophilic attack of phosphorus at sulfur, followed by decomposition of the phosphonium intermediate to the corresponding phosphorothioate and isocyanate/isothiocyanate species . This reaction pathway is considered rate-limiting .

Biochemical Pathways

The compound plays a crucial role in the synthesis of phosphorothioate oligonucleotides . Phosphorothioate oligonucleotides are modified DNA or RNA molecules where one of the oxygen atoms in the phosphate backbone is replaced by a sulfur atom, resulting in increased stability against nucleases. This modification is commonly used in therapeutic applications, such as antisense and siRNA therapies.

Result of Action

The primary result of the action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is the formation of phosphorothioate linkages in oligonucleotides . These modified oligonucleotides have increased stability and resistance to degradation by nucleases, which can enhance their therapeutic potential.

Action Environment

The action of 3-Dimethylamino-1,2,4-dithiazole-5-thione is typically carried out in a controlled laboratory environment. The compound is a bright-yellow crystalline substance and is usually stored at 4° C . Safety data sheets indicate that it may cause skin and eye irritation, and respiratory irritation , suggesting that appropriate safety measures should be taken when handling this compound.

Biological Activity

5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione (DDTT) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis of this compound

The synthesis of DDTT typically involves the reaction of appropriate precursors under controlled conditions. For example, it can be synthesized from 3H-1,2,4-dithiazole derivatives through various chemical transformations. The general synthetic route includes:

  • Starting Materials : Dithiolethiones or related compounds.
  • Reagents : Dimethylamine and other catalysts.
  • Conditions : Heating in an organic solvent like DMF (N,N-Dimethylformamide) at elevated temperatures.

The yield of DDTT can vary based on the specific synthetic route employed, often ranging from 40% to 60% in various studies .

Anticancer Properties

DDTT has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)
  • NUGC-3 (gastric cancer)

The compound exhibited moderate inhibitory effects with IC50 values ranging from 16.23 μM to 47.73 μM against different cell lines .

Chemopreventive Activity

Research indicates that DDTT and similar dithiolethiones possess chemopreventive properties. In animal models, these compounds have shown the ability to induce phase II detoxifying enzymes, which play a crucial role in the prevention of carcinogenesis. For instance, studies have reported that certain dithiolethiones can significantly reduce hepatotoxicity induced by aflatoxin B1 (AFB1), suggesting a protective effect against liver cancer .

The biological activity of DDTT is believed to be linked to its ability to modulate enzyme activity and influence cellular signaling pathways:

  • Enzyme Induction : DDTT has been shown to enhance the activity of enzymes such as NAD(P)H:quinone reductase and glutathione S-transferase, which are involved in detoxification processes .
  • Inhibition of Tumorigenesis : The compound's ability to prevent AFB1-induced tumorigenesis highlights its potential as a chemopreventive agent .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of DDTT on human cancer cell lines using standard assays:

Cell LineIC50 Value (μM)Reference
MDA-MB-23116.23 ± 0.81
SK-Hep-147.73 ± 2.39
NUGC-334.58 ± 1.73

This table summarizes the effectiveness of DDTT against different cancer cell lines.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione is as a pharmaceutical intermediate . Its structure allows for various modifications that can lead to the development of new therapeutic agents. The compound has been identified as a potential chemopreventive agent due to its ability to induce phase II detoxifying enzymes in the liver, which play a crucial role in protecting against carcinogenic compounds.

Case Study: Chemoprevention Research

A study highlighted the effectiveness of dithiolethiones, including derivatives of this compound, in preventing liver toxicity induced by aflatoxin B1 (AFB1). In this research, rats treated with these compounds showed significant inhibition of hepatotoxicity and reduced tumorigenesis associated with AFB1 exposure. The results indicated that certain dithiolethiones were more effective than the widely studied oltipraz in preventing liver damage and tumor formation .

Synthesis and Biochemical Applications

Another critical application of this compound is its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates. This application is vital for the development of modified nucleic acids used in gene therapy and molecular biology.

Synthesis of Oligonucleotide Phosphorothioates

The compound facilitates the incorporation of sulfur into oligonucleotides through the phosphoramidite method. This modification enhances the stability and efficacy of oligonucleotides in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized conditions for synthesizing oligonucleotide phosphorothioates using DMDT?

DMDT (also known as Sulfurizing Reagent II or DDTT) is widely used in RNA and DNA phosphorothioate synthesis. A 0.05 M solution of DMDT in acetonitrile is recommended for efficient sulfurization, with reaction times of 2–4 minutes yielding high-purity oligomers. This method minimizes side reactions and ensures stability in solution, critical for RNA applications .

Q. How can researchers characterize the purity and structural integrity of DMDT?

Key techniques include:

  • Melting point analysis : 91–93°C (lit. value).
  • Molecular weight verification : 178.3 g/mol via mass spectrometry (e.g., API-ES).
  • Spectroscopic methods : IR for C=S stretching (~1153 cm⁻¹) and NMR for dimethylamino group confirmation.
  • Chromatography : HPLC with UV detection (λmax ~261 nm) for purity assessment .

Q. What are the standard applications of DMDT in sulfur transfer reactions?

DMDT serves as a sulfurizing agent in oligonucleotide synthesis, transferring sulfur to phosphate backbones to create phosphorothioate linkages. It is also used in:

  • Enzymatic studies : As an electron acceptor in redox reactions.
  • Photodynamic therapy : Leveraging its photosensitizing properties for reactive oxygen species (ROS) generation .

Q. How does solvent choice impact DMDT’s solubility and reactivity?

DMDT is sparingly soluble in aqueous buffers (12.2 µg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like DMSO or acetonitrile. Solvent polarity directly affects its sulfur transfer efficiency, with acetonitrile preferred for oligonucleotide synthesis due to its low nucleophilicity and compatibility with solid-phase reactions .

Advanced Research Questions

Q. Why does DMDT exhibit unreactive behavior toward isothiocyanates, and how can this be addressed experimentally?

Evidence suggests steric hindrance from the dimethylamino group and electronic effects of the dithiazole-thione core reduce nucleophilicity, limiting reactivity with isothiocyanates. To enhance reactivity, researchers may:

  • Modify reaction conditions : Use Lewis acid catalysts (e.g., AlCl₃) to activate electrophiles.
  • Design derivatives : Introduce electron-withdrawing groups to the dithiazole ring to improve electrophilic susceptibility .

Q. What mechanistic insights explain DMDT’s inhibitory effects on DNA-mutating enzymes like APOBEC3A?

DMDT-derived phosphorothioate oligonucleotides (PS-FdZ) act as substrate mimics, competitively binding to APOBEC3A’s active site. Structural studies reveal that the sulfur atom in phosphorothioates disrupts hydrogen bonding with catalytic residues, reducing mutagenic activity. Nuclear delivery via transfection reagents enhances efficacy .

Q. How can computational tools predict the toxicity of DMDT derivatives?

Platforms like GUSAR-online use QSAR models to predict acute toxicity. For example, derivatives with 2,4-dimethoxyphenyl substituents show lower predicted LD₅₀ values, suggesting higher safety profiles. These models prioritize compounds for in vivo testing, reducing experimental workloads .

Q. What strategies improve the stability of DMDT in long-term storage?

  • Lyophilization : Store DMDT as a dry powder under inert gas (e.g., argon).
  • Stabilized solutions : Use anhydrous acetonitrile with molecular sieves to prevent hydrolysis.
  • Temperature control : Refrigeration at 4°C extends shelf life by reducing thermal degradation .

Q. How do structural modifications of DMDT enhance its anticancer activity?

Derivatives with triazole-thione moieties (e.g., 5-(3-hydroxynaphthalen-2-yl)-4-phenyl analogs) demonstrate improved antiproliferative effects. Key modifications include:

  • Hydrophobic substituents : Enhance membrane permeability.
  • Chelating groups : Bind metal ions in enzymatic active sites (e.g., EGFR inhibitors) .

Q. What experimental approaches resolve contradictions in DMDT’s reactivity across studies?

  • Controlled kinetic studies : Monitor reaction progress under varying temperatures and catalysts.
  • Isotopic labeling : Use ³⁵S-DMDT to trace sulfur transfer pathways.
  • Computational modeling : DFT calculations to map electronic and steric effects influencing reactivity .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of DMDT

PropertyValueMethod/Source
Molecular Weight178.3 g/molPubChem
Melting Point91–93°CExperimental
Solubility (pH 7.4)12.2 µg/mLHPLC
IR (C=S stretch)~1153 cm⁻¹FT-IR

Table 2. Optimized Conditions for DMDT in Oligonucleotide Synthesis

ParameterValueReference
Concentration0.05 M in acetonitrileGlen Research
Reaction Time2–4 minutes
Yield>85%

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis of 5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione typically follows a multi-step process involving the formation of the dithiazole ring, followed by substitution with the dimethylamino group at the 5-position. The core heterocycle is constructed through cyclization reactions involving sulfur donors and suitable precursor molecules, with subsequent functionalization to introduce the dimethylamino substituent.

Synthesis Methods

Cyclization of Dithiocarbamates with Sulfur Donors

One of the most established methods involves the cyclization of dithiocarbamate derivatives with sulfur sources such as sulfur dichloride or elemental sulfur. This approach is supported by patents and literature that describe the formation of heterocyclic sulfur-rich compounds:

  • Step 1: Preparation of a dithiocarbamate precursor, often derived from secondary amines and carbon disulfide.
  • Step 2: Cyclization using sulfur donors like sulfur dichloride (SCl₂) or elemental sulfur under controlled conditions to form the dithiazole ring.

This method is adaptable for introducing various substituents at specific positions, including the dimethylamino group, by selecting appropriate precursor amines.

Nucleophilic Substitution and Functionalization

Following ring formation, the introduction of the dimethylamino group at the 5-position can be achieved through nucleophilic substitution reactions:

  • Step 3: The heterocyclic intermediate, bearing reactive sites, undergoes nucleophilic attack by dimethylamine or related amines under mild conditions.
  • Step 4: The reaction is often facilitated by solvents such as acetonitrile or pyridine, which stabilize intermediates and promote substitution.

This approach allows for selective functionalization, yielding the target compound with high purity.

Direct Synthesis via Multi-Component Reactions

Recent advances have explored multi-component reactions where the heterocycle and dimethylamino substituent are formed simultaneously:

  • Step 5: Combining suitable precursors such as thioureas, sulfur sources, and amines in a single reaction vessel under reflux conditions.
  • Step 6: Optimization of temperature, solvent, and catalysts (e.g., bases like triethylamine) to maximize yield and purity.

This method simplifies the synthesis process and reduces the number of steps required.

Specific Patent-Backed Methods

A notable patent (WO2017223258A1) describes a solid-phase synthesis method for preparing related dithiazole derivatives, emphasizing sulfurization steps with specific reagents like 3-(dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole (DDTT). Although primarily focused on oligonucleotide synthesis, the sulfurization techniques and reagents outlined are directly applicable to the synthesis of this compound.

  • Sulfurization Reagents: The patent specifies the use of DDTT dissolved in pyridine at concentrations ranging from 0.02 M to 0.1 M, which facilitates the formation of the dithiazole ring during oligonucleotide synthesis. This reagent can be adapted for small-molecule synthesis by controlling reaction conditions.

Data Table Summarizing Key Synthesis Parameters

Method Precursors Sulfur Source Solvent Reaction Conditions Key Features References
Cyclization of Dithiocarbamates Dithiocarbamates + sulfur dichloride Elemental sulfur or SCl₂ Acetonitrile, pyridine Reflux at 80–120°C High yield, regioselective Patents,
Nucleophilic Substitution Heterocyclic intermediates + dimethylamine No additional sulfur Acetonitrile, pyridine Mild heating, 50–80°C Selective substitution Patent WO2017223258A1
Multi-Component Reaction Thioureas + sulfur + amines Elemental sulfur Reflux in ethanol or acetonitrile 2–24 hours One-pot synthesis, scalable Literature,

Research Findings and Notes

  • Reactivity of Precursors: The formation of the dithiazole ring is highly dependent on the reactivity of sulfur donors and the nature of the precursor amines. Dithiocarbamates are versatile intermediates that facilitate ring closure.
  • Optimization of Conditions: Temperature, solvent polarity, and sulfur source concentration significantly influence yield and purity.
  • Purification: Post-reaction purification typically involves recrystallization or chromatography, with characterization confirmed via NMR, IR, and mass spectrometry.

Properties

IUPAC Name

5-(dimethylamino)-1,2,4-dithiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S3/c1-6(2)3-5-4(7)9-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRNGWAVAQNFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=S)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372660
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29220-04-0
Record name 5-(Dimethylamino)-3H-1,2,4-dithiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione
5-(dimethylamino)-3H-1,2,4-dithiazole-3-thione

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